molecular formula C12H18N2O6S B12393479 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12393479
M. Wt: 318.35 g/mol
InChI Key: JHUMFQIUHUEQKX-UPCPIJHOSA-N
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Description

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiocarbonyl group, and a modified oxolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the hydroxymethyl and methoxyethoxy groups. The final step involves the formation of the pyrimidine ring and the incorporation of the thiocarbonyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl or methoxyethoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C12H18N2O6S/c1-18-4-5-19-10-7(6-15)20-11(9(10)17)14-3-2-8(16)13-12(14)21/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,21)/t7-,9+,10?,11-/m1/s1

InChI Key

JHUMFQIUHUEQKX-UPCPIJHOSA-N

Isomeric SMILES

COCCOC1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=S)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=CC(=O)NC2=S)CO

Origin of Product

United States

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